molecular formula C28H29NO5 B6339430 2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester CAS No. 365542-83-2

2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester

Cat. No. B6339430
CAS RN: 365542-83-2
M. Wt: 459.5 g/mol
InChI Key: WQHFVWSPYJVZBZ-UHFFFAOYSA-N
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Description

This compound is a coumarin-based molecule . Coumarin and its derivatives have attracted considerable attention in recent years for their versatile properties in chemistry and pharmacology .


Synthesis Analysis

The synthesis of coumarin systems has been a focus of many organic and pharmaceutical chemists, given their valuable biological and pharmaceutical properties . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .


Molecular Structure Analysis

The absorption and emission spectra and dipole moments of this compound have been studied in solvents of different polarities at room temperature . Theoretical analysis of the dipole moment in the vacuum and with solvent, solvent accessible surface (SAS), and molecular electrostatic potential (MEP) have also been performed .


Chemical Reactions Analysis

The compound has been used as a fluorescent probe, showing an instant turn-off fluorescence response to Cu 2+ over other metal ions in an ethanol-water mixture based on intramolecular charge transfer (ICT) .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its density, melting point, boiling point, and structure, can be found in various chemical databases .

Scientific Research Applications

Synthetic Applications and Pharmacological Relevance

  • Synthetic Protocols : Benzo[c]chromen-6-ones, akin to the chemical structure of interest, are synthesized through multiple protocols, including Suzuki coupling reactions, radical-mediated cyclization, and metal or base-catalyzed cyclization among others. These methods facilitate the creation of complex biaryl structures, which are pivotal in pharmaceutical development due to their bioactive properties (Mazimba, 2016; Mazimba, 2016).

  • Alkoxycarbonylation of Phytogenic Substrates : Research into the alkoxycarbonylation of unsaturated phytogenic substrates, aiming to produce ester products, demonstrates the chemical's potential in creating alternative feedstocks for the chemical industry. This process is notable for its resource-saving potential, waste minimization, and enhancement of process safety and economic efficiency (Sevostyanova & Batashev, 2023).

  • Environmental and Health Considerations : The broader family of esters, including those related to benzoic acid derivatives, is scrutinized for their occurrence, fate, and behavior in aquatic environments due to their widespread use as preservatives. Understanding these compounds' environmental impact is crucial for assessing potential health risks and ensuring the safety of consumer products (Haman et al., 2015).

  • Biological Properties and Applications : The chemical family encompassing the compound of interest is investigated for its biological properties, particularly focusing on derivatives like 3-hydroxycoumarin. These studies reveal the compound's significance in genetics, pharmacology, and microbiology, highlighting its role in developing therapeutic agents and understanding biological mechanisms (Yoda, 2020).

  • Fatty Acid Methyl Esters Analysis : The analytical methods developed for identifying methyl paraben, a related ester, in cosmetics underscore the importance of accurate quantification and monitoring of these compounds in consumer products. This research aids in ensuring product safety and regulatory compliance, reflecting the broader relevance of ester compounds in public health (Mallika J.B.N et al., 2014).

Mechanism of Action

The mechanism of action is based on intramolecular charge transfer (ICT). The carbon in the 3-position has a partial negative charge in coumarins, and the ICT mechanism could be modulated by the introduction of an electron-donating substituent at the 7-position or an electron-withdrawing substituent at the 3-position .

Future Directions

Given the compound’s unique properties, it could be further explored for its potential applications in various fields, such as in the development of new optical materials, organic fluoroionophores, and functionalized quantum dots or nanowires .

properties

IUPAC Name

methyl 2-[2-[3-(diethylamino)-1-oxobenzo[f]chromen-2-yl]ethyl]-6-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29NO5/c1-5-29(6-2)27-21(16-14-19-11-9-13-22(32-3)24(19)28(31)33-4)26(30)25-20-12-8-7-10-18(20)15-17-23(25)34-27/h7-13,15,17H,5-6,14,16H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQHFVWSPYJVZBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C(=O)C2=C(O1)C=CC3=CC=CC=C32)CCC4=C(C(=CC=C4)OC)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(3-Diethylamino-1-oxo-1H-benzo[f]chromen-2-yl)-ethyl]-6-methoxy-benzoic acid methyl ester

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